molecular formula C11H8F2N2O B1483575 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde CAS No. 2092257-19-5

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1483575
CAS No.: 2092257-19-5
M. Wt: 222.19 g/mol
InChI Key: OCDUGKFUJCBXCX-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H8F2N2O and its molecular weight is 222.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved .

Additionally, this compound has been shown to bind to certain proteins, such as histone deacetylases, which play a crucial role in the regulation of gene expression through chromatin remodeling . The binding of this compound to histone deacetylases can influence the acetylation status of histones, thereby affecting gene transcription and cellular function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating the activity of key signaling molecules within this pathway, this compound can alter cellular responses to external stimuli, impacting processes such as cell proliferation, differentiation, and apoptosis.

Furthermore, this compound has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression levels of specific genes, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to enzyme active sites, leading to either inhibition or activation of enzyme activity . For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates.

In addition to enzyme interactions, this compound can also modulate gene expression by binding to transcription factors and other DNA-binding proteins . This binding can influence the recruitment of coactivators or corepressors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects on cellular function can vary depending on the concentration and duration of exposure.

Prolonged exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects over time . These findings highlight the importance of considering temporal factors when evaluating the biochemical properties and cellular effects of this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine the optimal dosage and potential toxic effects. It has been observed that the effects of this compound vary with different dosages, with low to moderate doses generally being well-tolerated . At these doses, this compound can exert beneficial effects on cellular function and metabolism without causing significant adverse effects.

At high doses, this compound has been reported to cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of careful dosage optimization in preclinical studies to minimize potential adverse effects while maximizing the therapeutic potential of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s involvement in metabolic pathways can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.

Additionally, this compound can interact with cofactors such as NADPH and FAD, which are essential for the catalytic activity of many enzymes . These interactions can modulate the activity of metabolic enzymes, leading to changes in the metabolic pathways in which they are involved.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake into cells and subsequent distribution to different cellular compartments.

Within cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and the presence of binding proteins in the extracellular matrix.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its biochemical activity and function. This compound has been found to localize to specific cellular compartments, including the nucleus and mitochondria . The localization to the nucleus allows this compound to interact with transcription factors and other nuclear proteins, thereby influencing gene expression.

In the mitochondria, this compound can affect mitochondrial function and energy metabolism . The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications, which direct its localization and activity within the cell.

Properties

IUPAC Name

2-(difluoromethyl)-5-phenylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-11(13)15-9(7-16)6-10(14-15)8-4-2-1-3-5-8/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDUGKFUJCBXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.